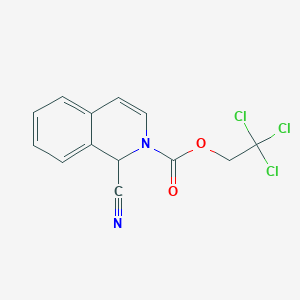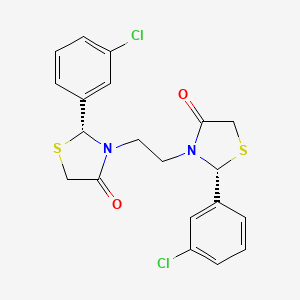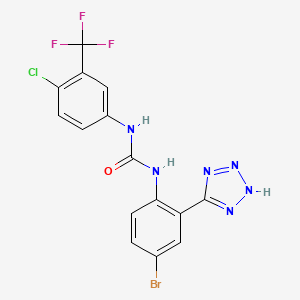
Urea, (9-anthracenylmethyl)nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (9-anthracenylmethyl)nitroso- is a specialized organic compound characterized by the presence of a urea group substituted with a 9-anthracenylmethyl and a nitroso group. This compound is notable for its unique structural features, which include aromatic rings and nitroso functionality, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (9-anthracenylmethyl)nitroso- typically involves the following steps:
Formation of 9-anthracenylmethylamine: This intermediate can be synthesized by the reaction of 9-anthracenemethanol with ammonia or an amine under suitable conditions.
Nitrosation: The 9-anthracenylmethylamine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.
Urea Formation: The nitrosated intermediate is reacted with an isocyanate or carbamoyl chloride to form the final urea derivative.
Industrial Production Methods
Industrial production of Urea, (9-anthracenylmethyl)nitroso- may involve scalable and environmentally friendly methods. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, avoiding the use of organic solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be
Eigenschaften
CAS-Nummer |
106900-24-7 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
1-(anthracen-9-ylmethyl)-1-nitrosourea |
InChI |
InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20) |
InChI-Schlüssel |
DBQIUMLEIPSQAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)

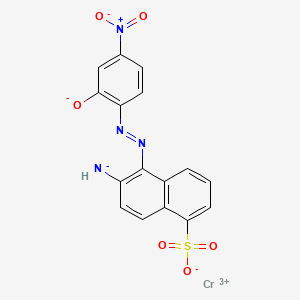
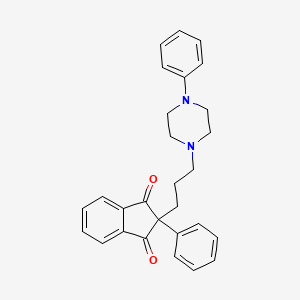

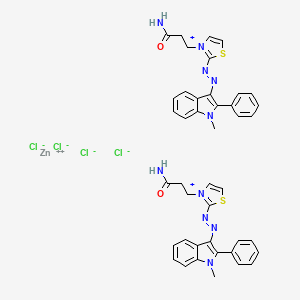

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
